molecular formula C8H5ClN2O6 B1266434 Methyl 4-chloro-3,5-dinitrobenzoate CAS No. 2552-45-6

Methyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B1266434
CAS No.: 2552-45-6
M. Wt: 260.59 g/mol
InChI Key: YJUFTUQWRBJBJN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro and nitro groups on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-3,5-dinitrobenzoate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. The compound can act as a substrate for certain reductases, leading to the reduction of its nitro groups to amino groups. This interaction is crucial for understanding the detoxification mechanisms in cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain reductases, preventing the reduction of nitro groups to amino groups. This inhibition can result in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicity and adverse effects. These effects include oxidative damage, disruption of cellular metabolism, and alterations in gene expression. It is important to determine the threshold dose to avoid toxic effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as reductases and oxidases, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels. The interaction with cofactors such as NADPH is also important for its metabolic transformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s distribution and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitrobenzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 4-chloro-3,5-diaminobenzoate.

    Hydrolysis: 4-chloro-3,5-dinitrobenzoic acid.

Comparison with Similar Compounds

Methyl 4-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:

Uniqueness: The presence of both chloro and nitro groups in this compound imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring specific chemical properties.

Properties

IUPAC Name

methyl 4-chloro-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFTUQWRBJBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180221
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Molecular Weight

260.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-45-6
Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Record name 2552-45-6
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Record name Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester
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Record name METHYL 4-CHLORO-3,5-DINITROBENZOATE
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Synthesis routes and methods I

Procedure details

4-Chloro-3,5-dinitrobenzoic acid (25.0 gm.) is dissolved in a cooled solution of methanol (125 ml.) and concentrated sulfuric acid (3.0 ml.). The reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours. The product precipitated as light yellow needles on cooling, which are collected by filtration and washed with 15 ml. of methanol (24.0 gm., m.p. 102°-104.5°). Recrystallization from methanol gives light yellow needles (23.6 g., m.p. 104- 105.5). 89% yield).
Quantity
25 g
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125 mL
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3 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2.96 ml of SOC12 is added at 0° C., under an inert atmosphere and dropwise to 10 g of 3,5-dinitro-4-chlorobenzoic acid (JANSSEN) in 150 ml of methanol and agitation is carried out under reflux of methanol for 2 hours then for 15 hours at ambient temperature. The reaction medium is poured into ice and precipitation of the product is observed. After drying, 10.3 g of expected product is obtained.
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10 g
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150 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Into a 250 ml round-bottomed flask equipped with a stirrer, thermometer and reflux condenser 74 g (0.3 mole) of 4-chloro-3,5-dinitro-benzoic acid, 128 g (4.0 mole) methanol and 14 g of concentrated sulfuric acid are introduced. The reaction mixture is refluxed under stirring for 8 hours, whereupon it is cooled to room temperature. The precipitated desired compound is filtered off, washed with 20 ml of cold methanol and dried. Thus 74.2 g of the desired compound are obtained, yield 95%, purity 99%.
Quantity
74 g
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128 g
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14 g
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?

A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of this compound [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.

Q2: How does the solvent system affect the reaction pathway of this compound with hydroxide ions?

A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.

Q3: Can you elaborate on the structural features of this compound based on the research?

A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.

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